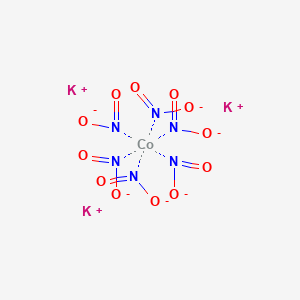

亚硝基钴酸钾

描述

Potassium Cobaltinitrite, also known as Potassium hexanitritocobaltate(III), is a yellow crystalline solid that is poorly soluble in water . It is used as a yellow pigment under the name Indian Yellow . The compound features potassium cations and a trianionic coordination complex . In the anion, cobalt is bound by six nitrito ligands, the overall complex having octahedral molecular geometry .

Synthesis Analysis

Potassium Cobaltinitrite has been synthesized by three methods .Molecular Structure Analysis

The molecular formula of Potassium Cobaltinitrite is HCoKNO . The average mass is 470.276 Da and the monoisotopic mass is 469.792297 Da .Physical And Chemical Properties Analysis

Potassium Cobaltinitrite is a yellow, microcrystalline powder . It is slightly soluble in water and insoluble in alcohol . It is hygroscopic .科学研究应用

Synthesis and Properties of Potassium Cobaltinitrite

- Scientific Field: Inorganic Chemistry .

- Summary of Application: Potassium Cobaltinitrite (K3[Co(NO2)6]) has been synthesized by three methods . The crystalline products have been characterized by scanning electron microscopy, X-ray powder diffraction, IR spectroscopy, and thermal and sedimentation analyses . . The reaction is as follows:

- Results or Outcomes: All of the resulting potassium cobaltinitrite samples are hygroscopic . The water release and nitrite ion elimination temperature intervals have been determined .

2CH3COOH+Co(NO3)2+7KNO2→K3[Co(NO2)6]↓+2KNO3+2CH3COOK+NO↑+H2O

.Use in Analytical Chemistry

- Scientific Field: Analytical Chemistry .

- Summary of Application: Due to the low water solubility of potassium cobaltinitrite, the hexanitritocobaltate ion is widely used in analytical chemistry for determination and gravimetric quantification of the potassium ion in solution . Methods of Application: Potassium cobaltinitrite dissolves in strong mineral acids to yield nitrous acid (HNO2), a very unstable substance, which decomposes readily, reducing the cobalt cation Co3+ to Co2+ . The reaction is as follows:

- Results or Outcomes: At 17°С, 1 g of potassium cobaltinitrite dissolves in 1120 g of water .

K3[Co(NO2)6]+6H+→6HNO2+Co3++3K+

.Use in Geochemical Analysis

- Scientific Field: Geochemistry .

- Summary of Application: Sodium cobaltinitrite, a compound similar to potassium cobaltinitrite, is used to distinguish alkali feldspars from plagioclase feldspars in thin section .

- Methods of Application: The method involves applying a concentrated aqueous solution of sodium cobaltinitrite to the thin section .

- Results or Outcomes: The alkali feldspars react with the sodium cobaltinitrite to form a yellow precipitate, which can be observed under a microscope .

Use as a Pigment

- Scientific Field: Art and Material Science .

- Summary of Application: Potassium hexanitritocobaltate(III), also known as Potassium Cobaltinitrite, is used as a yellow pigment under the name “Indian Yellow” or "Aureolin" .

- Methods of Application: The pigment is prepared by combining cobalt(II) and nitrite salts in the presence of oxygen . The resulting compound is then used in various artistic applications for its vibrant yellow color .

- Results or Outcomes: The use of this pigment can result in artworks with a distinct yellow hue .

Use in Soil Analysis

- Scientific Field: Soil Science .

- Summary of Application: Potassium Cobaltinitrite is used in soil analysis for estimating potassium .

- Methods of Application: The method involves applying a solution of Potassium Cobaltinitrite to soil extracts . The reaction between the Potassium Cobaltinitrite and the potassium in the soil forms a precipitate, which can be weighed to estimate the amount of potassium in the soil .

- Results or Outcomes: This method provides a quick and accurate estimation of potassium in soil .

Use in Plant-Ash Analysis

- Scientific Field: Plant Science .

- Summary of Application: Potassium Cobaltinitrite is used in plant-ash analyses for the determination of potassium .

- Methods of Application: The method involves applying a solution of Potassium Cobaltinitrite to plant-ash extracts . The reaction between the Potassium Cobaltinitrite and the potassium in the plant-ash forms a precipitate, which can be weighed to estimate the amount of potassium in the plant-ash .

- Results or Outcomes: This method provides a quick and accurate estimation of potassium in plant-ash .

安全和危害

未来方向

属性

IUPAC Name |

tripotassium;cobalt;hexanitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.3K.6HNO2/c;;;;6*2-1-3/h;;;;6*(H,2,3)/q;3*+1;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWQYOQAZLBHOU-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[K+].[Co] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoK3N6O12-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60929905 | |

| Record name | C.I. Pigment Yellow 40 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tripotassium;cobalt;hexanitrite | |

CAS RN |

13782-01-9 | |

| Record name | C.I. Pigment Yellow 40 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripotassium hexanitritocobaltate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。